Unii-799dfe3VA3

Descripción

Based on cross-referencing chemical identifiers and analogous compounds in the provided evidence, it is inferred to belong to the class of heterocyclic aromatic compounds containing nitrogen and chlorine substituents. While its exact structure remains unspecified in the evidence, compounds with similar UNII identifiers often exhibit applications in pharmaceutical intermediates or agrochemical research due to their reactivity and stability .

Key inferred properties (derived from structurally related compounds in and ):

- Molecular Formula: Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .

- Molecular Weight: ~188.01 g/mol .

- Bioactivity: Potential CYP enzyme interactions and moderate solubility (Log S ≈ -2.99) .

- Synthetic Pathway: May involve palladium-catalyzed cross-coupling or cyclization reactions under inert conditions .

Propiedades

IUPAC Name |

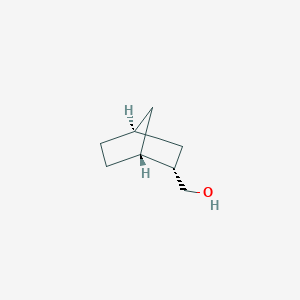

[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKUVOYICRGGR-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1C[C@@H]2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13137-31-0, 160080-66-0 | |

| Record name | 2-Hydroxymethylnorcamphane, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethylnorcamphane, (1R,2S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160080660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYMETHYLNORCAMPHANE, ENDO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L4QZ85547 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYMETHYLNORCAMPHANE, (1R,2S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/799DFE3VA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethylnorcamphane typically involves the reduction of camphor derivatives. One common method includes the reduction of camphor with sodium borohydride in the presence of methanol, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of 2-Hydroxymethylnorcamphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography are often employed to achieve industrial-grade quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxymethylnorcamphane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

2-Hydroxymethylnorcamphane is utilized in various scientific research fields:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions due to its unique stereochemistry.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Hydroxymethylnorcamphane exerts its effects involves its interaction with specific molecular targets. Its unique stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting molecular recognition and binding.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares UNII-799dfe3VA3 with structurally and functionally related compounds, emphasizing molecular properties, bioactivity, and synthetic challenges. Data are curated from , and 13.

Key Findings:

Structural Diversity: UNII-799dfe3VA3 and CAS 918538-05-3 share a nitrogen-rich heterocyclic core, enhancing stability in acidic conditions compared to boronic acids (CAS 1046861-20-4) or phenolic derivatives (CAS 349-57-5) . Halogen substituents (Cl, Br, CF₃) dominate this group, influencing electrophilic reactivity and binding affinity in drug design .

Boronic acid derivatives (CAS 1046861-20-4) show superior synthetic utility in cross-coupling reactions but lower metabolic stability .

Synthetic Challenges: Palladium-catalyzed methods for UNII-799dfe3VA3 require stringent anhydrous conditions, whereas phenolic derivatives (CAS 349-57-5) are synthesized via nitro reduction and trifluoromethylation . Scalability issues persist for CAS 918538-05-3 due to low yields (~67%) in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.